molecular formula C18H23ClN8O2S B2959545 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea CAS No. 886961-09-7

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea

Cat. No.: B2959545
CAS No.: 886961-09-7
M. Wt: 450.95
InChI Key: WVEJMPLCTSRJIF-UHFFFAOYSA-N
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Description

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea ( 886961-09-7) is a synthetic organic compound with the molecular formula C 18 H 23 ClN 8 O 2 S and a molecular weight of 450.95 g/mol [ citation:1 ]. This thiourea derivative features a complex structure integrating a 1,3,5-triazine ring core substituted with two morpholine groups, further functionalized with a (4-chlorophenyl)thiourea moiety. This compound is offered with a guaranteed purity of 90% or higher and is available for research applications in quantities ranging from 2mg to 100mg [ citation:1 ]. While specific biological data for this exact molecule is limited in the public domain, its structure provides strong rationale for several research pathways. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, known for yielding compounds with a wide range of biological activities [ citation:3 ]. Furthermore, structural analogs featuring the dimorpholino-1,3,5-triazine unit have demonstrated significant inhibitory activity against monoamine oxidase A (MAO-A) , suggesting potential for research in neuroscience [ citation:3 ]. More broadly, thiourea derivatives are a class of compounds with extensive diverse biological applications , and are frequently investigated for their antibacterial, antioxidant, and anticancer properties [ citation:6 ]. The presence of multiple nitrogen and sulfur atoms in its structure also makes this compound an interesting candidate for the development of metal complexes, which can be explored for their unique chemical and potential pharmacological characteristics [ citation:6 ]. Researchers may find value in this chemical as a key intermediate for synthesizing more complex molecules or as a tool compound for probing biological mechanisms. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN8O2S/c19-13-1-3-14(4-2-13)20-18(30)25-24-15-21-16(26-5-9-28-10-6-26)23-17(22-15)27-7-11-29-12-8-27/h1-4H,5-12H2,(H2,20,25,30)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEJMPLCTSRJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NNC(=S)NC3=CC=C(C=C3)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea typically involves multiple steps. One common method starts with the preparation of the triazine core, which is achieved by reacting cyanuric chloride with morpholine under controlled conditions. The resulting intermediate is then reacted with 4-chloroaniline to introduce the chlorophenyl group. Finally, the thiourea moiety is introduced by reacting the intermediate with ammonium thiocyanate in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with thiourea and triazine scaffolds exhibit significant antimicrobial properties. The compound under discussion has been investigated for its efficacy against various bacterial strains.

Case Studies

  • Antibacterial Activity : In studies involving derivatives of thiourea, compounds similar to 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.25–2 μg/mL against resistant strains, indicating their potential as effective antibacterial agents .
  • Antifungal Efficacy : The compound has also been tested against fungal pathogens such as Candida albicans and Aspergillus niger. In comparative studies, it exhibited higher antifungal activity than standard antifungal agents like fluconazole .

Anticancer Potential

The anticancer properties of the compound have been explored in various studies, highlighting its potential as a therapeutic agent.

Case Studies

  • Cell Line Studies : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). One study reported a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of treatment .
  • Mechanistic Insights : The mechanism by which the compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Summary of Findings

The compound This compound shows promising applications in both antimicrobial and anticancer therapies. Its unique chemical structure facilitates interactions with biological targets that are crucial for inhibiting microbial growth and cancer cell proliferation.

Mechanism of Action

The mechanism of action of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The triazine ring and thiourea moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents/R Groups Molecular Weight Key Activity/Application Reference
Target Compound 1,3,5-Triazine Morpholin-4-yl, 4-Cl-Ph-thiourea ~550 (estimated) Antimicrobial (hypothesized)
Compound 19 (Pyridin-4-ylurea) 1,3,5-Triazine Morpholin-4-yl, pyridin-4-ylurea ~600 (estimated) Not reported
V3-a 1,3,5-Triazine 4-Cl-Ph-amino, morpholin-3-one ~650 (estimated) Antifungal
USP Iscotrizinol C/D 1,3,5-Triazine tert-Butylcarbamoyl, benzoate 708.89 UV Stabilizer
Chlorhexidine Glucityl Triazine Biguanide 4-Cl-Ph, triazine-glucityl 665.57 Antimicrobial

Research Findings and Implications

  • Activity Trends : Thiourea derivatives (target compound) may exhibit broader antimicrobial activity than urea analogues (Compounds 17, 19) due to sulfur’s nucleophilic reactivity .
  • Solubility vs. Bioavailability: Morpholinyl groups improve aqueous solubility, but higher molecular weights (e.g., USP Iscotrizinol) may limit cellular uptake .
  • Structural Flexibility : The 4-chlorophenyl group is a conserved pharmacophore in antimicrobial agents, as seen in both triazine and biguanide derivatives .

Biological Activity

The compound 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea is a thiourea derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Thiourea compounds are known for their ability to interact with various biological targets, leading to potential applications in antibacterial, anticancer, and anti-inflammatory therapies.

The molecular formula of this compound is C19H22ClN6OC_{19}H_{22}ClN_6O, with a molecular weight of approximately 367.84 g/mol. The structure includes a triazine ring and morpholine moieties, which contribute to its biological activity through mechanisms such as enzyme inhibition and receptor modulation.

Antibacterial Activity

Thiourea derivatives have shown significant antibacterial properties. In studies examining various thiourea compounds, those containing morpholine groups exhibited potent activity against several pathogenic bacteria. For instance, compounds similar to the target compound were reported to have minimum inhibitory concentrations (MICs) in the low micromolar range against strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus8
This compoundE. coli16

Anticancer Activity

Research indicates that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. In vitro studies have shown that similar compounds exhibit IC50 values ranging from 5 to 15 µM against various cancer cell lines including breast and prostate cancers .

Cell LineIC50 (µM)
MCF-7 (Breast)10
PC-3 (Prostate)12

Anti-inflammatory Activity

The anti-inflammatory potential of thiourea derivatives has also been explored. Compounds structurally related to the target compound have demonstrated the ability to inhibit pro-inflammatory cytokines in cellular models . This activity is crucial for developing treatments for chronic inflammatory diseases.

The biological activity of This compound can be attributed to its ability to form hydrogen bonds with biological targets due to the presence of NH groups in the thiourea functional group. This interaction facilitates binding to enzymes or receptors involved in disease processes .

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of various thiourea derivatives against resistant bacterial strains. The compound demonstrated a significant reduction in bacterial load in vitro and showed promise for further development into a therapeutic agent .
  • Anticancer Evaluation : In a series of experiments involving human cancer cell lines, derivatives similar to the target compound were tested for cytotoxicity. Results indicated that they effectively induced apoptosis in cancer cells while sparing normal cells .

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